Ethyl radical

Catalog No.
S572175
CAS No.
2025-56-1
M.F
C2H6
C2H6
CH3CH3
M. Wt
30.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl radical

CAS Number

2025-56-1

Product Name

Ethyl radical

IUPAC Name

ethane

Molecular Formula

C2H6
C2H6
CH3CH3

Molecular Weight

30.07 g/mol

InChI

InChI=1S/C2H6/c1-2/h1-2H3

InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N

SMILES

C[CH2]

Solubility

In water, 60.2 mg/L at 25 °C
60.4 ug/mL water at 20 °C
46 mL/100 mL alcohol at 4 °C
Very soluble in benzene
Soluble in ether
60.2 mg/L @ 25 °C (exp)
Solubility in water, ml/100ml at 20 °C: (very poor)

Canonical SMILES

CC

Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Ethane is an alkane comprising of two carbon atoms. It has a role as a refrigerant and a plant metabolite. It is a gas molecular entity and an alkane.
Ethane is a natural product found in Humulus lupulus, Aster scaber, and other organisms with data available.
A two carbon alkane with the formula H3C-CH3.

The ethyl radical, chemically represented as C₂H₅·, is an alkyl radical derived from ethane (C₂H₆) by the removal of one hydrogen atom. It is characterized by its unpaired electron, which renders it highly reactive. The molecular weight of the ethyl radical is approximately 29.0611 g/mol, and it plays a significant role in various

Ethyl radicals participate in numerous reactions, primarily involving radical chain mechanisms. Key reactions include:

  • Reaction with Oxygen: Ethyl radicals react with molecular oxygen to produce ethylene (C₂H₄) and ethylene oxide (C₂H₄O). The reaction can be summarized as follows:
    C2H5+O2C2H4+HO2\text{C}_2\text{H}_5+\text{O}_2\rightarrow \text{C}_2\text{H}_4+\text{HO}_2
    This reaction exhibits a consistent product ratio across various conditions, highlighting the stability of the ethylene product .
  • Halogenation: Ethyl radicals can abstract halogen atoms from diatomic halogens (e.g., bromine), leading to the formation of alkyl halides. For example:
    C2H5+Br2C2H5Br+Br\text{C}_2\text{H}_5+\text{Br}_2\rightarrow \text{C}_2\text{H}_5\text{Br}+\text{Br}·
    This process is crucial in organic synthesis and is a classic example of radical chain reactions .
  • Formation of Other Radicals: Ethyl radicals can also react with other radicals or molecules to generate new radical species, contributing to complex reaction networks in combustion and pyrolysis processes .

While the ethyl radical itself is not typically associated with direct biological activity, it can influence biological systems indirectly through its role as an intermediate in various metabolic pathways. For instance, ethyl radicals are involved in the degradation of organic compounds and can participate in lipid peroxidation processes, which may lead to cellular damage if not regulated. Moreover, ethyl-containing compounds are often found in biological systems and can affect physiological processes through their interactions with enzymes and receptors.

Ethyl radicals can be generated through several methods:

  • Thermal Decomposition: Heating ethane or other hydrocarbons can lead to the homolytic cleavage of C-H bonds, producing ethyl radicals alongside other radicals .
  • Photolysis: Exposure of ethane or ethyl halides to ultraviolet light can induce homolytic bond cleavage, resulting in the formation of ethyl radicals.

Ethyl radicals have several important applications:

  • Organic Synthesis: They serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymerization Processes: Ethyl radicals are used in free radical polymerization processes to produce polymers such as polystyrene and polyethylene.
  • Combustion Chemistry: Understanding the behavior of ethyl radicals is crucial for optimizing combustion processes and reducing emissions in engines.

Studies on ethyl radical interactions reveal its propensity to engage with various substrates, leading to complex reaction pathways. For instance:

  • In pyrolysis studies, direct observation of ethyl radicals has been achieved under controlled conditions, demonstrating their role as key intermediates in hydrocarbon decomposition reactions .
  • Interactions with other radicals often result in chain reactions that propagate through a series of steps involving radical recombination and fragmentation .

Several compounds share structural similarities with the ethyl radical, including:

  • Methyl Radical (C₁H₃·): The simplest alkyl radical; less stable than the ethyl radical due to fewer carbon atoms.
  • Propyl Radical (C₃H₇·): A larger alkyl radical; exhibits similar reactivity patterns but with increased steric hindrance compared to the ethyl radical.
  • Butyl Radical (C₄H₉·): Further increases in size lead to different reactivity profiles; more stable than both methyl and ethyl radicals but still highly reactive.

Comparison Table

CompoundFormulaStabilityReactivityKey Reactions
Ethyl RadicalC₂H₅·ModerateHighHalogenation, oxidation
Methyl RadicalC₁H₃·LowVery HighCombustion, polymerization
Propyl RadicalC₃H₇·ModerateHighAlkene formation
Butyl RadicalC₄H₉·HighModerateAlkane functionalization

The uniqueness of the ethyl radical lies in its balance between stability and reactivity, making it a versatile intermediate in both synthetic chemistry and natural processes. Its ability to participate effectively in various reactions while being less sterically hindered than larger alkyl radicals enhances its utility across multiple chemical applications.

Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Gas or Vapor; Liquid
Colorless, odorless gas; [Merck Index]
COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.

Color/Form

Colorless gas

XLogP3

1.3

Exact Mass

30.0469501914 g/mol

Monoisotopic Mass

30.0469501914 g/mol

Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999)
-88.6 °C
-89 °C

Flash Point

-211 °F (USCG, 1999)
-211 °F
-135 °C (-211 °F) - closed cup
Flammable gas

Heavy Atom Count

2

Vapor Density

1.04 (Air = 1)
Relative vapor density (air = 1): 1.05

Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float
1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid)
% IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)

Odor

Odorless

Odor Threshold

8.99X10+2 ppm (detection in water, purity not specified)
Odor index @ 20 °C= 25300 ppm
Ethane has a thresholds of 184.5 ppm (low) and 1105.77 ppm (high).

Melting Point

-279.9 °F (USCG, 1999)
-182.794 °C
-183 °C

UNII

L99N5N533T

Related CAS

36427-13-1

Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C
Vapor pressure, kPa at 20 °C: 3850

Absorption Distribution and Excretion

Absorption of ethane occurs primarily through the lung. ... Over a concn range of 0.5-5000 ppm ... there is no saturation of elimination processes /in rats/. ... In contrast to n-pentane, ethane is eliminated at a much slower rate in rats. ... Ethane appears to be mainly eliminated unchanged in expired air.

Metabolism Metabolites

It is produced as a catabolic product of lipid peroxidation in rats
The metabolism of ethane to ethanol does not occur to any significant extent in rat liver microsomal preparations, perhaps because ethane is a poor substrate for the cytochrome P450 enzyme system. Lipid perioxidation processes can, however, generate ethane as an end product of degradation.

Wikipedia

Ethane

Biological Half Life

The elimination half life of ethane /in rats is/ ... 0.95 hr.

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Ethane is present in many natural gas sources and in refinery gases; it can be recovered for industrial use. ... Ethane is formed in thermal- and hydrocracking of hydrocarbons ... and in the liquefaction of coal.
Can be recovered from the gases produced during the distillation of crude petroleum.
Fractionating low molecular weight gases recovered during the refining of crude oil.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
Plastics Material and Resin Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
All other Petroleum and Coal Products Manufacturing
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Ethane: ACTIVE
Constituent of natural gas (about 9%).
Ethane ... occurs in the paraffin fraction of crude oil and natural gas.
Natural gas fraction (C1 to C2; Boiling range -164 to -88 °C) /of/ petroleum distillates /contains/ ... methane (83 to 99%), ethane (1 to 13%), propane (0.1 to 3%), and butane (0.4 to 1%) /and is for/ fuel and chemical uses. /From table/

Analytic Laboratory Methods

A highly efficient gas chromatography separation column is described. The column is of importance in the analysis of hydrocarbon emissions.
A procedure for measuring ethane in liquefied natural gas spills using a hydrocarbon fast response gas sensor was developed.
Headspace gas chromatography may be used to determine ethane concn in the air (Filser JG et al; Arch Toxicol 52: 135-47).

Clinical Laboratory Methods

Gas chromatography method for analysis of tracer inert gases in blood and expired air.
Ethane concn in blood and tissues may be measured using headspace gas chromatographic analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Fireproof. Cool. Separated from strong oxidants and halogens.
Storage temp: -128 °F; venting: safety relief

Dates

Modify: 2024-02-18

Hexachloroethane dechlorination in sulfide-containing aqueous solutions catalyzed by nitrogen-doped carbon materials

Na Liu, Qing Hu, Chao Wang, Lizhi Tong, Chih-Huang Weng, Longzhen Ding
PMID: 33799207   DOI: 10.1016/j.envpol.2021.116915

Abstract

This study demonstrated that nitrogen-doped carbon materials (NCMs) could effectively catalyze the chlorine elimination process in hexachloroethane (HCA) declorination in sulfide-containing environments for the first time. The k
values of HCA dechlorination by sulfide in the presence of 10 mg/L NCMs were higher than that of no mediator at pH 7.3 by one or two orders of magnitude. The catalytic capabilities of NCMs on HCA dechlorination were evident in common ranges of natural pH (5.3-8.9) and it could be accelerated by the increase of pH but be suppressed by the presence of dissolved humic acid. Moreover, NCMs exhibited much better catalytic capability on HCA dechlorination compared to the carbon materials, mainly owing to the combined contributions of pyridine N, including enhanced nucleophilic attack to HCA molecule by generating newborn C-S-S and activation of HCA molecule by elongating C-Cl bonds. The functions of pyridine N in micron-sized NCMs with mesopores were better than in nano-sized NCMs on HCA dechlorination. These findings displayed the potential of NCMs, when released into sulfide-containing environments, may significantly increase the dechlorination of chlorinated aliphatic hydrocarbons.


Discovery of novel purinylthiazolylethanone derivatives as anti-Candida albicans agents through possible multifaceted mechanisms

Yan-Fei Sui, Mohammad Fawad Ansari, Bo Fang, Shao-Lin Zhang, Cheng-He Zhou
PMID: 34087496   DOI: 10.1016/j.ejmech.2021.113557

Abstract

An unprecedented amount of fungal and fungal-like infections has recently brought about some of the most severe die-offs and extinctions due to fungal drug resistance. Aimed to alleviate the situation, new effort was made to develop novel purinylthiazolylethanone derivatives, which were expected to combat the fungal drug resistance. Some prepared purinylthiazolylethanone derivatives possessed satisfactory inhibitory action towards the tested fungi, among which compound 8c gave a MIC value of 1 μg/mL against C. albicans. The active molecule 8c was able to kill C. albicans with undetectable resistance as well as low hematotoxicity and cytotoxicity. Furthermore, it could hinder the growth of C. albicans biofilm, thus avoiding the occurrence of drug resistance. Mechanism research manifested that purinylthiazolylethanone derivative 8c led to damage of cell wall and membrane disruption, so protein leakage and the cytoplasmic membrane depolarization were observed. On this account, the activity of fungal lactate dehydrogenase was reduced and metabolism was impeded. Meanwhile, the increased levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) disordered redox equilibrium, giving rise to oxidative damage to fungal cells and fungicidal effect.


Crystal structure of a key enzyme for anaerobic ethane activation

Cedric J Hahn, Olivier N Lemaire, Jörg Kahnt, Sylvain Engilberge, Gunter Wegener, Tristan Wagner
PMID: 34210888   DOI: 10.1126/science.abg1765

Abstract

Ethane, the second most abundant hydrocarbon gas in the seafloor, is efficiently oxidized by anaerobic archaea in syntrophy with sulfate-reducing bacteria. Here, we report the 0.99-angstrom-resolution structure of the proposed ethane-activating enzyme and describe the specific traits that distinguish it from methane-generating and -consuming methyl-coenzyme M reductases. The widened catalytic chamber, harboring a dimethylated nickel-containing F
cofactor, would adapt the chemistry of methyl-coenzyme M reductases for a two-carbon substrate. A sulfur from methionine replaces the oxygen from a canonical glutamine as the nickel lower-axial ligand, a feature conserved in thermophilic ethanotrophs. Specific loop extensions, a four-helix bundle dilatation, and posttranslational methylations result in the formation of a 33-angstrom-long hydrophobic tunnel, which guides the ethane to the buried active site as confirmed with xenon pressurization experiments.


Projecting the Temporal Evolution of Methane Emissions from Oil and Gas Production Basins

Felipe J Cardoso-Saldaña, David T Allen
PMID: 33587606   DOI: 10.1021/acs.est.0c04224

Abstract

The methane emission intensity (methane emitted/gas produced or methane emitted/methane produced) of individual unconventional oil and gas production sites in the United States has a characteristic temporal behavior, exhibiting a brief period of decrease followed by a steady increase, with intensities after 10 years of production reaching levels that are 2-10 times the 10 year production-weighted average. Temporal patterns for methane emission intensity for entire production regions are more complex. Historical production data and facility data were used with a detailed basin-wide methane emission model to simulate the collective behavior of tens of thousands of wells and associated midstream facilities. For production regions with few to no new wells being brought to production, and existing wells having reached a mature stage, as in the Barnett Shale production region in north central Texas, the methane emission intensity gradually increases, as natural gas production decreases faster than emissions decrease, following the general pattern exhibited by individual wells. In production regions that are rapidly evolving, either with large numbers of new wells being put into production or with the introduction of source-specific regulations, the behavior is more complex. In the Eagle Ford Shale, which has had both a large number of new wells and the introduction of source-specific regulations, the methane emission intensity stays within relatively narrow bounds but the distribution of sources varies. As source distributions vary, basin-wide propane-to-methane and ethane-to-methane emission ratios vary, impacting methods used in source attribution.


A Searchable Database for Prediction of Emission Compositions from Upstream Oil and Gas Sources

Felipe J Cardoso-Saldaña, Kelly Pierce, Qining Chen, Yosuke Kimura, David T Allen
PMID: 33576222   DOI: 10.1021/acs.est.0c05925

Abstract

Atmospheric emissions from oil and gas production operations are composed of multiple hydrocarbons and can have large variations in composition. Accurate estimates of emission compositions are needed to estimate the fate and impacts of emissions and to attribute emissions to sources. This work presents a database, constructed with empirical data and thermodynamic models, that can be queried to estimate hydrocarbon compositions from emission sources present at oil and gas production sites. The database can be searched for matches using between two and seven well parameters as query inputs (gas-to-oil ratio, API gravity, separator pressure, separator temperature, methane molar fraction in produced gas, ethane molar fraction of produced gas, and propane molar fraction in produced gas). Database query performance was characterized by comparing returns from database queries to a test data set. Application of the database to well parameters for tens of thousands of wells in the Barnett, Eagle Ford, and Fayetteville production regions demonstrates variations in emission compositions. Ethane to methane ratio varies by more than an order of magnitude from well to well and source to source. VOC to methane ratios are comparable in variability to ethane to methane ratios for most emission sources, but have a higher variability for emissions from flashing of liquid hydrocarbon tanks.


Selective Oxidation of Ethane to Acetic Acid Catalyzed by a C-Scorpionate Iron(II) Complex: A Homogeneous vs. Heterogeneous Comparison

Inês A S Matias, Ana P C Ribeiro, Luísa M D R S Martins
PMID: 33266077   DOI: 10.3390/molecules25235642

Abstract

The direct, one-pot oxidation of ethane to acetic acid was, for the first time, performed using a C-scorpionate complex anchored onto a magnetic core-shell support, the Fe
O
/TiO
/[FeCl

-HC(pz)
}] composite. This catalytic system, where the magnetic catalyst is easily recovered and reused, is highly selective to the acetic acid synthesis. The performed green metrics calculations highlight the "greeness" of the new ethane oxidation procedure.


Microbial Perchlorate Reduction Driven by Ethane and Propane

Chun-Yu Lai, Mengxiong Wu, Xuanyu Lu, Yulu Wang, Zhiguo Yuan, Jianhua Guo
PMID: 33434000   DOI: 10.1021/acs.est.0c04103

Abstract

Previous studies demonstrated that methane can be used as an electron donor to microbially remove various oxidized contaminants in groundwater. Natural gas, which is more widely available and less expensive than purified methane, is potentially an alternative source of methane. However, natural gas commonly contains a considerable amount of ethane (C
H
) and propane (C
H
), in addition to methane. It is important that these gaseous alkanes are also utilized along with methane to avoid emissions. Here, we demonstrate that perchlorate (ClO
), a frequently reported contaminant in groundwater, can be microbially reduced to chloride (Cl
) driven by C
H
or C
H
under oxygen-limiting conditions. Two independent membrane biofilm reactors (MBfRs) supplied with C
H
and C
H
, respectively, were operated in parallel to biologically reduce ClO
. The continuous ClO
removal during long-term MBfR operation combined with the concurrent C
H
/C
H
consumption and ClO
reduction in batch tests confirms that ClO
reduction was associated with C
H
or C
H
oxidation. Polyhydroxyalkanoates (PHAs) were synthesized in the presence of C
H
or C
H
and were subsequently utilized for supporting ClO
bio-reduction in the absence of gaseous alkanes. Analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) showed that transcript abundance of
(encoding alpha hydroxylase subunit of C
H
/C
H
monooxygenase) was positively correlated to the consumption rates of C
H
/C
H
, while
(encoding a catalytic subunit of perchlorate reductase) was positively correlated to the consumption of ClO
. High-throughput sequencing targeting 16S rRNA,
, and
indicated that
was the dominant microorganism oxidizing C
H
/C
H
, while
may be the major perchlorate-reducing bacterium in the biofilms. These findings shed light on microbial ClO
reduction driven by C
H
and C
H
, facilitating the development of cost-effective strategies for ex situ groundwater remediation.


Fiber-Coupled Quartz-Enhanced Photoacoustic Spectroscopy System for Methane and Ethane Monitoring in the Near-Infrared Spectral Range

Giansergio Menduni, Fabrizio Sgobba, Stefano Dello Russo, Ada Cristina Ranieri, Angelo Sampaolo, Pietro Patimisco, Marilena Giglio, Vittorio M N Passaro, Sebastian Csutak, Dario Assante, Ezio Ranieri, Eric Geoffrion, Vincenzo Spagnolo
PMID: 33260601   DOI: 10.3390/molecules25235607

Abstract

We report on a fiber-coupled, quartz-enhanced photoacoustic spectroscopy (QEPAS) near-IR sensor for sequential detection of methane (CH
or C1) and ethane (C
H
or C2) in air. With the aim of developing a lightweight, compact, low-power-consumption sensor suitable for unmanned aerial vehicles (UAVs)-empowered environmental monitoring, an all-fiber configuration was designed and realized. Two laser diodes emitting at 1653.7 nm and 1684 nm for CH
and C
H
detection, respectively, were fiber-combined and fiber-coupled to the collimator port of the acoustic detection module. No cross talk between methane and ethane QEPAS signal was observed, and the related peak signals were well resolved. The QEPAS sensor was calibrated using gas samples generated from certified concentrations of 1% CH
in N
and 1% C
H
in N
. At a lock-in integration time of 100 ms, minimum detection limits of 0.76 ppm and 34 ppm for methane and ethane were achieved, respectively. The relaxation rate of CH
in standard air has been investigated considering the effects of H
O, N
and O
molecules. No influence on the CH
QEPAS signal is expected when the water vapor concentration level present in air varies in the range 0.6-3%.


Horizontal Gene Transfer of Genes Encoding Copper-Containing Membrane-Bound Monooxygenase (CuMMO) and Soluble Di-iron Monooxygenase (SDIMO) in Ethane- and Propane-Oxidizing

Bin Zou, Ying Huang, Pan-Pan Zhang, Xiao-Ming Ding, Huub J M Op den Camp, Zhe-Xue Quan
PMID: 33962978   DOI: 10.1128/AEM.00227-21

Abstract

The families of copper-containing membrane-bound monooxygenases (CuMMOs) and soluble di-iron monooxygenases (SDIMOs) are involved not only in methane oxidation but also in short-chain alkane oxidation. Here, we describe
sp. strain ZPP, a bacterium able to grow with ethane or propane as the sole carbon and energy source, and report on the horizontal gene transfer (HGT) of actinobacterial hydrocarbon monooxygenases (HMOs) of the CuMMO family and the sMMO (soluble methane monooxygenase)-like SDIMO in the genus
. The key function of HMO in strain ZPP for propane oxidation was verified by allylthiourea inhibition. The HMO genes (designated
) and those encoding sMMO-like SDIMO (designated
) are located on a linear megaplasmid (pRZP1) of strain ZPP. Comparative genomic analysis of similar plasmids indicated the mobility of these plasmids within the genus
. The plasmid pRZP1 in strain ZPP could be conjugatively transferred to a recipient Rhodococcus erythropolis strain in a mating experiment and showed similar ethane- and propane-consuming activities. Finally, our findings demonstrate that the horizontal transfer of plasmid-based CuMMO and SDIMO genes confers the ability to use ethane and propane on the recipient.
CuMMOs and SDIMOs initiate the aerobic oxidation of alkanes in bacteria. Here, the supposition that horizontally transferred plasmid-based CuMMO and SDIMO genes confer on the recipient similar abilities to use ethane and propane was proposed and confirmed in
This study is a living example of HGT of CuMMOs and SDIMOs and outlines the plasmid-borne properties responsible for gaseous alkane degradation. Our results indicate that plasmids can support the rapid evolution of enzyme-mediated biogeochemical processes.


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